

# A Comparative Guide to N-Methylmescaline Hydrochloride and Alternative Reference Standards

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## Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B1201431*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **N-Methylmescaline hydrochloride** and its primary alternatives as reference standards. The information presented is essential for analytical and forensic laboratories requiring high-purity, reliable standards for the identification and quantification of psychedelic phenethylamines. This document outlines key quality attributes, provides standardized analytical methodologies, and visualizes the certification workflow.

## Product Performance Comparison

The selection of a reference standard is critical for ensuring the accuracy and validity of analytical results. While **N-Methylmescaline hydrochloride** is a key standard for the identification of its specific structure, laboratories often require a suite of related compounds for comprehensive screening and comparative studies. The following table summarizes the typical specifications for **N-Methylmescaline hydrochloride** alongside its close structural analogs: Mescaline hydrochloride, Escaline hydrochloride, and Proscaline hydrochloride.

It is important to note that while many suppliers offer these compounds as "analytical reference standards," Mescaline hydrochloride is also available as a Certified Reference Material (CRM).

[1] CRMs are manufactured and tested under the stringent guidelines of ISO/IEC 17025 and

ISO 17034, providing a higher level of accuracy and traceability with certified property values and associated uncertainties.[1]

Feature	N-Methylmescaline HCl	Mescaline HCl (CRM)	Escaline HCl	Proscaline HCl
Purity (by HPLC)	≥98%	99.9% (Certified Value)	≥98%	≥98%
Identity Confirmation	<sup>1</sup> H-NMR, MS	<sup>1</sup> H-NMR, MS, IR	<sup>1</sup> H-NMR, MS	<sup>1</sup> H-NMR, MS
CAS Number	6308-81-2[2]	832-92-8[1]	3166-82-3[3]	61367-69-9[4]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub> • HCl[2]	C <sub>11</sub> H <sub>17</sub> NO <sub>3</sub> • HCl[1]	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub> • HCl[3]	C <sub>13</sub> H <sub>21</sub> NO <sub>3</sub> • HCl[4]
Molecular Weight	261.7 g/mol [2]	247.7 g/mol [1]	261.7 g/mol [3]	275.8 g/mol [4]
Formulation	Crystalline Solid[2]	1 mg/mL in Methanol[1]	Crystalline Solid[3]	Crystalline Solid[4]
Storage Temperature	-20°C	-20°C	-20°C	-20°C
Biological Activity	Weak Serotonin Receptor Affinity[5]	Serotonin 5-HT <sub>2a</sub> Receptor Agonist[1][6]	5-8x Greater 5-HT <sub>2a</sub> Agonist Activity than Mescaline[3]	Phenethylamine with Psychoactive Properties[7]
Regulatory Status	Research and Forensic Use[2]	DEA Schedule I (Exempt Preparation Available)[1][6]	Research and Forensic Use[3]	Research and Forensic Use[4]

## Experimental Protocols

Accurate characterization of these reference standards is paramount. The following are detailed methodologies for key analytical techniques used in their certification.

## High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of the reference material and for quantitative analysis.

- Instrumentation: HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 269 nm.
- Injection Volume: 10  $\mu$ L.
- Procedure:
  - Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
  - Prepare a series of working standards by diluting the stock solution.
  - Inject the standards and the sample solution into the HPLC system.
- Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile compounds like phenethylamines.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

- Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, then ramp to 280°C.
- Procedure:
  - Dissolve a small amount of the standard in a suitable solvent (e.g., methanol).
  - Inject the sample into the GC-MS.
- Data Analysis: Compare the obtained mass spectrum with a reference library or with the spectrum of a known standard to confirm the identity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

$^1\text{H}$ -NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated methanol ( $\text{CD}_3\text{OD}$ ) or deuterated chloroform ( $\text{CDCl}_3$ ).
- Procedure:
  - Dissolve a few milligrams of the sample in the deuterated solvent.
  - Acquire the  $^1\text{H}$ -NMR spectrum.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the compound.

# Visualizing the Certification Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the certification of a phenethylamine reference standard and a simplified representation of the serotonergic signaling pathway, which is the primary mechanism of action for many of these compounds.

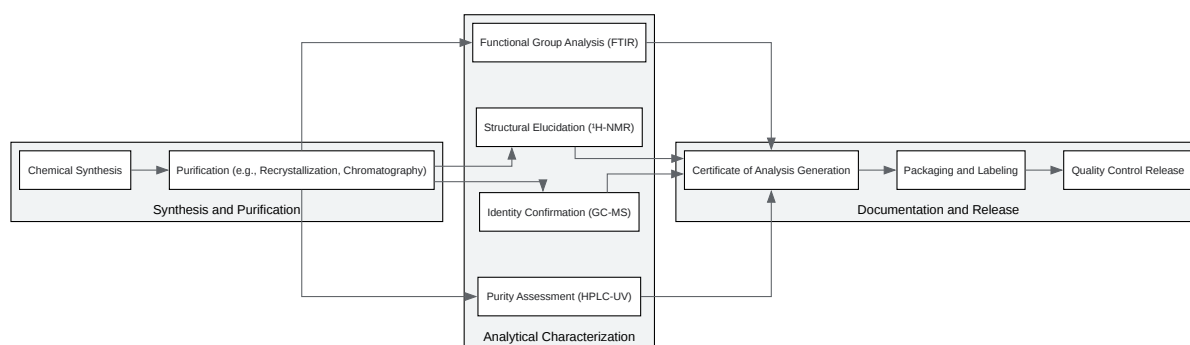


Figure 1: Certification Workflow for Phenethylamine Reference Standards

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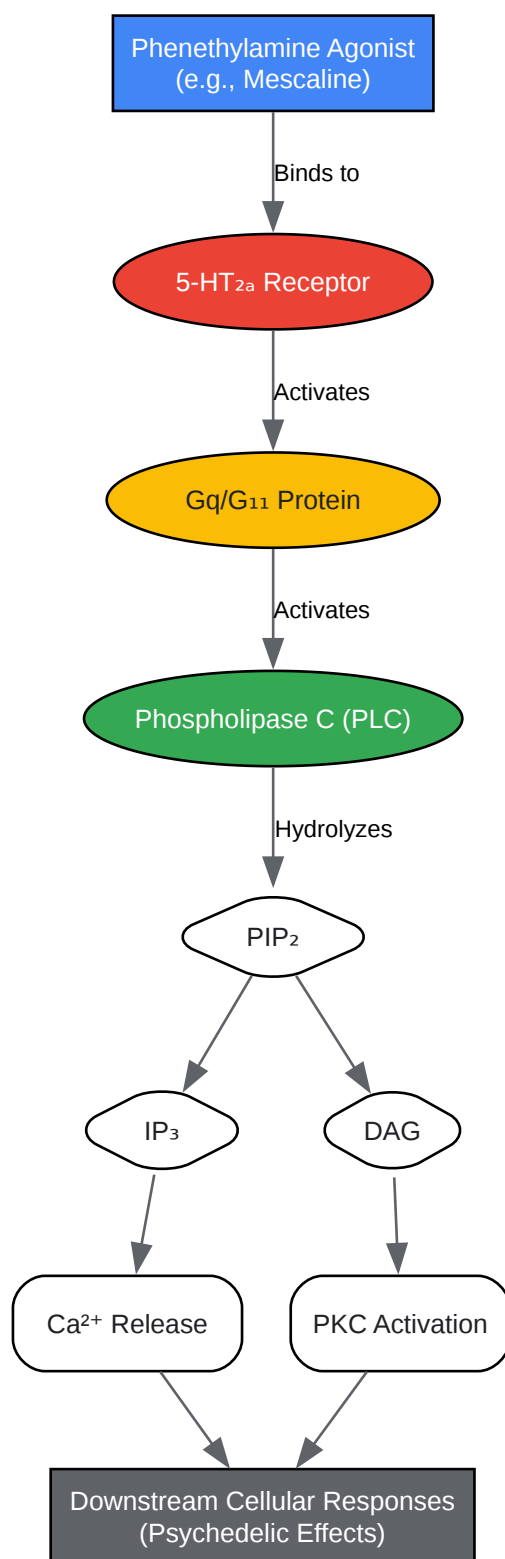


Figure 2: Simplified Serotonergic Signaling Pathway

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